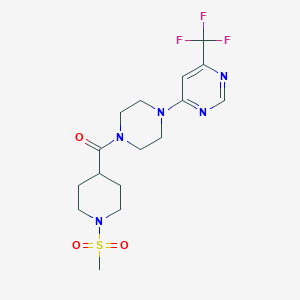
(1-(メチルスルホニル)ピペリジン-4-イル)(4-(6-(トリフルオロメチル)ピリミジン-4-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H22F3N5O3S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです! (1-(メチルスルホニル)ピペリジン-4-イル)(4-(6-(トリフルオロメチル)ピリミジン-4-イル)ピペラジン-1-イル)メタノンの科学研究への応用に関する包括的な分析を以下に示します。
製薬開発
この化合物は、ピペリジンとピペラジン部分を含む複雑な構造のため、製薬研究における有望な候補です。これらの構造は、薬剤開発のための足場として作用するなど、薬理学的活性で知られています。 トリフルオロメチル基は、化合物の代謝安定性とバイオアベイラビリティを高め、新しい治療薬の開発における貴重なリード化合物となっています .
抗がん研究
この化合物中のトリフルオロメチル基とピリミジン環の存在は、潜在的な抗がん特性を示唆しています。これらの基を持つ化合物は、がん細胞の増殖を阻害し、アポトーシスを誘導する能力について研究されています。 この化合物の研究は、がんの進行に関与する特定の経路を標的とする新しい抗がん剤の開発につながる可能性があります .
神経薬理学
ピペリジンとピペラジンの誘導体は、脳内の神経伝達物質系と相互作用することが知られています。この化合物は、うつ病、不安症、統合失調症などの神経疾患に対する潜在的な効果について研究することができます。 そのユニークな構造は、既存の治療法に比べて、新しい作用機序または改善された有効性を提供する可能性があります .
抗菌剤
この化合物の構造は、さまざまな微生物病原体に対して効果的である可能性を示唆しています。ピペリジンとピペラジンの誘導体は、抗菌活性を示しており、トリフルオロメチル基とピリミジン基の添加はこの効果を高める可能性があります。 研究は、広域スペクトル抗菌剤としての可能性に焦点を当てることができます .
抗炎症作用
ピペリジンとピリミジン環を含む化合物は、抗炎症特性について調査されています。 この化合物は、炎症性経路を阻害する能力について研究することができます。これは、関節炎や炎症性腸疾患などの炎症性疾患に対する新しい治療法につながる可能性があります .
酵素阻害研究
この化合物の構造は、酵素阻害研究のための潜在的な候補となっています。ピペリジンとピペラジンの誘導体は、代謝経路や疾患プロセスに関与する酵素など、さまざまな酵素を阻害するために使用されてきました。 この化合物は、特定の酵素を阻害する能力について研究することができます。これは、新しい治療標的への洞察を提供します .
受容体結合アッセイ
その複雑な構造を考えると、この化合物は、さまざまな生物学的受容体との相互作用を研究するために、受容体結合アッセイで使用することができます。 この研究は、新しい受容体標的を特定し、化合物の作用機序を理解するのに役立ちます。これは、標的療法の開発を支援します .
ケミカルバイオロジー研究
この化合物のユニークな構造は、ケミカルバイオロジー研究における貴重なツールとなっています。これは、小分子と生物系間の相互作用を研究するために使用でき、さまざまな生物学的プロセスの根底にある分子メカニズムを解明するのに役立ちます。 この研究は、新しい生物学的経路と潜在的な治療標的の発見につながる可能性があります .
生物活性
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , also known by its chemical identifiers, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C15H17F3N4O2S
- Molecular Weight : 374.38 g/mol
- CAS Number : Not specified in the search results, but can be referenced through chemical databases.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which include piperidine and piperazine moieties. These structures are commonly associated with various pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds with similar piperidine and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have shown efficacy against bacterial strains through enzyme inhibition mechanisms, particularly targeting acetylcholinesterase (AChE) and urease .
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | AChE Inhibition | 15.62 |
| Compound B | Antimicrobial | Urease Inhibition | 0.18 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly its capacity to inhibit tyrosinase, an enzyme involved in melanin production. Studies have demonstrated that related compounds exhibit competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid .
Case Studies
- Study on Tyrosinase Inhibition :
- Anticonvulsant Activity :
- Anticancer Properties :
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of piperidine derivatives. The presence of the methylsulfonyl group has been linked to enhanced biological activity due to its electron-withdrawing properties, which may improve binding affinity to target enzymes.
Key Findings
- Compounds bearing the methylsulfonyl group showed increased potency against various targets compared to their unsubstituted counterparts.
- The trifluoromethyl group contributes to lipophilicity, enhancing membrane permeability and bioavailability.
特性
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N5O3S/c1-28(26,27)24-4-2-12(3-5-24)15(25)23-8-6-22(7-9-23)14-10-13(16(17,18)19)20-11-21-14/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLOPNAODUNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














